molecular formula C31H28NOP B8258531 (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8258531
M. Wt: 461.5 g/mol
InChI Key: ICYRYSWKAVTNQU-LMSSTIIKSA-N
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Description

(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that features a unique combination of phosphine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The starting materials often include indene derivatives, diphenylphosphine, and oxazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes such as hydrogenation, cross-coupling, and polymerization reactions.

Biology and Medicine

Industry

In industry, this compound could be used in the development of new materials, such as polymers and advanced composites, due to its ability to form stable complexes with metals and other reactive species.

Mechanism of Action

The mechanism by which (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exerts its effects largely depends on its role in specific reactions. As a ligand in catalysis, it facilitates the formation of active catalytic species by coordinating with metal centers. This coordination can enhance the reactivity and selectivity of the metal catalyst, leading to more efficient chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphine-oxazole derivatives and ligands used in catalysis, such as:

  • Triphenylphosphine
  • 2-(Diphenylphosphino)benzoic acid
  • 2-(Diphenylphosphino)phenyl ether

Uniqueness

The uniqueness of (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole lies in its specific stereochemistry and the combination of functional groups, which can impart distinct reactivity and selectivity in catalytic processes compared to other similar compounds.

Properties

IUPAC Name

[2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28NOP/c1-31(2,30-32-29-25-18-10-9-13-22(25)21-27(29)33-30)26-19-11-12-20-28(26)34(23-14-5-3-6-15-23)24-16-7-4-8-17-24/h3-20,27,29H,21H2,1-2H3/t27-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYRYSWKAVTNQU-LMSSTIIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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